[Sar9,Met(O2)11]-Substance P is a synthetic neurokinin-1 receptor agonist, derived from the naturally occurring neuropeptide Substance P. This compound is notable for its potential therapeutic applications in various physiological and pathological conditions, particularly those involving pain and inflammation. The chemical structure of [Sar9,Met(O2)11]-Substance P is characterized by its unique amino acid substitutions that enhance its binding affinity to neurokinin receptors.
The compound is classified as a small molecule and is primarily investigated for its pharmacological properties. It can be found in various chemical databases, including DrugBank and PubChem, where it is listed under the DrugBank Accession Number DB05875 and the PubChem CID 44338651.
The synthesis of [Sar9,Met(O2)11]-Substance P typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of [Sar9,Met(O2)11]-Substance P features a complex arrangement of amino acids that contribute to its biological activity. The IUPAC name is:
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₆₄H₁₀₀N₁₈O₁₅S |
Average Molecular Weight | 1393.68 g/mol |
Monoisotopic Weight | 1392.73 g/mol |
[Sar9,Met(O2)11]-Substance P primarily functions through its interaction with neurokinin receptors, specifically the neurokinin-1 receptor. The binding of this compound to the receptor triggers a cascade of intracellular signaling pathways.
The mechanism by which [Sar9,Met(O2)11]-Substance P exerts its effects involves several steps:
Research indicates that this compound can significantly influence cardiovascular parameters such as mean arterial blood pressure and heart rate when administered in vivo.
[Sar9,Met(O2)11]-Substance P is a white to off-white powder at room temperature with solubility in aqueous solutions.
[Sar9,Met(O2)11]-Substance P has potential applications in various fields:
[Sar⁹,Met(O₂)¹¹]-Substance P is a rationally engineered analog of the endogenous undecapeptide Substance P, designed to achieve high selectivity for the neurokinin-1 receptor subtype. The molecular modifications involve substitution of glycine⁹ with sarcosine (N-methylglycine) and oxidation of methionine¹¹ to methionine sulfone. These structural alterations confer profound pharmacological specificity, as demonstrated through comprehensive receptor profiling studies. Competition binding assays across cloned human tachykinin receptors reveal that [Sar⁹,Met(O₂)¹¹]-Substance P exhibits >1,000-fold selectivity for neurokinin-1 receptors over neurokinin-2 and neurokinin-3 receptors. Its inability to displace radiolabeled neurokinin A (a neurokinin-2-preferring ligand) or senktide (a neurokinin-3-specific agonist) confirms target exclusivity even at micromolar concentrations [3] [6]. Functional assays in isolated tissue preparations further validate this selectivity profile: The agonist potently contracts guinea-pig ileum (neurokinin-1-dominant tissue) with EC₅₀ values in the low nanomolar range (0.1–1 nM), while showing negligible activity in rat portal vein (neurokinin-2-responsive) or hamster ductus deferens (neurokinin-3-responsive) preparations [6]. This precision distinguishes it from endogenous Substance P, which exhibits significant cross-reactivity with neurokinin-2 and neurokinin-3 receptors at higher concentrations [3] [9].
Table 1: Receptor Selectivity Profile of [Sar⁹,Met(O₂)¹¹]-Substance P
Receptor Type | Radioligand Displacement (Kᵢ, nM) | Functional Activity (EC₅₀, nM) | Tissue/Binding Model |
---|---|---|---|
Neurokinin-1 | 0.5–1.4 | 0.1–1.0 | Guinea-pig ileum, Rat brain membranes |
Neurokinin-2 | >1,000 | >1,000 | Rat portal vein, CHO-K1/NK2R |
Neurokinin-3 | >1,000 | >1,000 | Hamster ductus deferens, HEK293/NK3R |
Equilibrium binding studies utilizing radiolabeled [¹²⁵I]-Bolton-Hunter-[Sar⁹,Met(O₂)¹¹]-Substance P demonstrate high-affinity, saturable binding to neurokinin-1 receptors in rat brain membranes. Scatchard analysis reveals a single class of binding sites with dissociation constant (Kd) values of 1.0–1.4 nM and maximal binding capacity (Bmax) of 15–160 fmol/mg protein, depending on the brain region examined [3] [6]. Kinetic analyses indicate rapid, reversible binding characterized by an association rate (kon) of 3.5 × 10⁸ M⁻¹min⁻¹ and dissociation rate (koff) of 0.4 min⁻¹, yielding a calculated Kd consistent with equilibrium measurements [6]. Autoradiographic mapping in rat brain sections confirms discrete neuroanatomical distribution, with highest density in olfactory bulb, striatum, amygdala-hippocampal complex, locus coeruleus, and spinal cord substantia gelatinosa [3]. Competitive inhibition studies establish a rank order of potency for tachykinins: unlabeled [Sar⁹,Met(O₂)¹¹]-Substance P (Ki = 0.6 nM) > Substance P (Ki = 1.2 nM) ≫ neurokinin A (Ki > 1,000 nM) ≈ neurokinin B (Ki > 1,000 nM), corroborating neurokinin-1 receptor specificity [3] [6]. This binding profile is pharmacologically identical to that of endogenous Substance P but with 3-fold higher affinity attributable to reduced peptide degradation and optimized receptor docking [6] [9].
[Sar⁹,Met(O₂)¹¹]-Substance P activates canonical neurokinin-1 receptor signaling pathways through G-protein coupling, primarily involving Gq and Gs proteins. Upon receptor engagement, the agonist stimulates phospholipase C-β (PLC-β) activation via Gq, leading to rapid hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in intracellular calcium mobilization from endoplasmic reticulum stores and protein kinase C (PKC) activation [7]. Concurrently, Gs-mediated adenylyl cyclase stimulation elevates cyclic adenosine monophosphate (cAMP) levels, activating protein kinase A (PKA) [4] [7]. Electrophysiological and biochemical evidence from rat dorsal horn neurons demonstrates that [Sar⁹,Met(O₂)¹¹]-Substance P-induced depolarization and Fos protein expression are signaling pathway-dependent:
The temporal dynamics of signaling differ from endogenous Substance P due to resistance to enzymatic degradation. [Sar⁹,Met(O₂)¹¹]-Substance P sustains PLC-β and adenylyl cyclase activation for >30 minutes post-application in spinal cord slices, whereas Substance P effects decay within 10–15 minutes. This prolonged signaling underlies its utility in mechanistic studies of neurokinin-1 receptor function [4] [7].
Table 2: Key Intracellular Signaling Pathways Activated by [Sar⁹,Met(O₂)¹¹]-Substance P
Signaling Pathway | Primary G-Protein | Second Messengers | Downstream Effectors | Functional Outcomes |
---|---|---|---|---|
Phospholipase C-β | Gq | IP₃, DAG, Ca²⁺ | PKC, Calmodulin kinases | Neuronal depolarization, Transcriptional regulation |
Adenylyl cyclase/cAMP | Gs | cAMP | PKA, CREB | Fos expression, Synaptic plasticity |
MAP kinase cascade | Gq/Gs | Ras, Raf, MEK | ERK1/2 | Cell proliferation, Inflammation |
While [Sar⁹,Met(O₂)¹¹]-Substance P mimics the pharmacological actions of Substance P at neurokinin-1 receptors, critical differences in bioactivity emerge from structural and metabolic properties:
These pharmacological distinctions establish [Sar⁹,Met(O₂)¹¹]-Substance P not merely as a Substance P mimetic, but as a precision pharmacological tool with unique properties that enable interrogation of neurokinin-1 receptor signaling in complex biological systems.
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3